molecular formula C22H25N3O2 B2710577 N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide CAS No. 941921-33-1

N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide

Cat. No.: B2710577
CAS No.: 941921-33-1
M. Wt: 363.461
InChI Key: SGQIKWQYRPOSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C22H25N3O2 and its molecular weight is 363.461. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide is human carbonic anhydrase (hCA) . Human carbonic anhydrases are zinc-containing enzymes that catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions .

Mode of Action

This compound interacts with its target, human carbonic anhydrase, by inhibiting its activity . The compound is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Biochemical Pathways

The inhibition of human carbonic anhydrase by this compound affects the carbon dioxide hydration pathway . This can have downstream effects on processes that rely on the products of this reaction, such as the regulation of pH and the transport of carbon dioxide and bicarbonate in the body .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of human carbonic anhydrase activity . This can lead to changes in the concentrations of carbon dioxide and bicarbonate in the body, potentially affecting processes such as pH regulation and the transport of these molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the compound’s solubility and stability, while the presence of other molecules can influence its interaction with its target, human carbonic anhydrase .

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-2-oxo-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-2-13-23-21(26)22(27)25-16-14-24(15-17-25)20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-12,20H,1,13-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQIKWQYRPOSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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